molecular formula C11H13NO3 B1608527 Ethyl 3-(4-aminophenyl)-3-oxopropanoate CAS No. 61252-00-4

Ethyl 3-(4-aminophenyl)-3-oxopropanoate

Cat. No.: B1608527
CAS No.: 61252-00-4
M. Wt: 207.23 g/mol
InChI Key: WZNJZROGRIBUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-aminophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H13NO3 This compound is characterized by the presence of an ethyl ester group, an amino group attached to a phenyl ring, and a keto group on the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-aminophenyl)-3-oxopropanoate can be synthesized through several methods. One common route involves the reduction of ethyl 4-aminocinnamate using palladium on activated carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically carried out in ethanol at room temperature for about 16 hours .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate: Contains a hydroxy group instead of an amino group.

    Ethyl 3-(4-methylphenyl)-3-oxopropanoate: Features a methyl group on the phenyl ring.

Uniqueness

Ethyl 3-(4-aminophenyl)-3-oxopropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNJZROGRIBUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210157
Record name Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61252-00-4
Record name Ethyl 4-amino-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61252-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-amino-beta-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061252004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture comprising 224 g of reduced iron, 13.4 g of ammonium chloride, 1 liter of isopropyl alcohol and 0.2 liter of water was added 237 g of ethyl p-nitrobenzoylacetate in small portions at a temperature between 50° C. and 70° C. with caution against heat generation. The mixture was allowed to react at 70° C. for 1 hour, followed by filtration. To the filtrate was added 1 liter of water, and crystals precipitated upon cooling to 5° C. were separated by filtration to obtain 172 g of ethyl p-aminobenzoylacetate as yellow crystals having a melting point of 82° to 84° C.
[Compound]
Name
reduced iron
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Reactant of Route 2
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-aminophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.